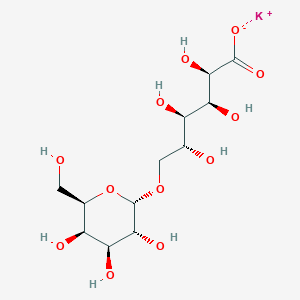
Melibionic acid potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white powder with a faint yellow cast and is soluble in water . This compound is derived from melibiose, a disaccharide composed of galactose and glucose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Melibionic acid potassium can be synthesized through the oxidation of melibiose. The oxidation process involves the conversion of the aldehyde group in melibiose to a carboxylic acid group, forming melibionic acid. This reaction can be catalyzed by enzymes such as quinoprotein glucose dehydrogenase from acetic acid bacteria . The resulting melibionic acid is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, this compound can be produced using a similar enzymatic oxidation process. The reaction is typically carried out in aqueous solutions with controlled pH and temperature to optimize the yield and purity of the product . The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Melibionic acid potassium undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis, where melibiose is oxidized to melibionic acid.
Reduction: Although less common, melibionic acid can be reduced back to melibiose under specific conditions.
Substitution: The carboxylic acid group in melibionic acid can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Quinoprotein glucose dehydrogenase, acetic acid bacteria, and controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Melibionic acid.
Reduction: Melibiose.
Substitution: Esters or amides of melibionic acid.
Applications De Recherche Scientifique
Melibionic acid potassium has various applications in scientific research:
Mécanisme D'action
The mechanism of action of melibionic acid potassium involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for quinoprotein glucose dehydrogenase, leading to the production of melibionic acid . This compound may also modulate cellular signaling pathways involved in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactobionic acid: Similar in structure but derived from lactose instead of melibiose.
Gluconic acid: A simpler aldonic acid derived from glucose.
Gentiobionic acid: Derived from gentiobiose and similar in structure to melibionic acid.
Uniqueness
Melibionic acid potassium is unique due to its specific structure, which includes both galactose and glucose units. This structure allows it to participate in unique biochemical reactions and interactions that are not possible with simpler aldonic acids like gluconic acid .
Propriétés
Numéro CAS |
70803-54-2 |
|---|---|
Formule moléculaire |
C12H21KO12 |
Poids moléculaire |
396.39 g/mol |
Nom IUPAC |
potassium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.K/c13-1-4-6(16)8(18)10(20)12(24-4)23-2-3(14)5(15)7(17)9(19)11(21)22;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1/t3-,4-,5-,6+,7+,8+,9-,10-,12+;/m1./s1 |
Clé InChI |
LYTADIGCJNIRFQ-YDTVZKOVSA-M |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O)O)O.[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(C(C(C(C(=O)[O-])O)O)O)O)O)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
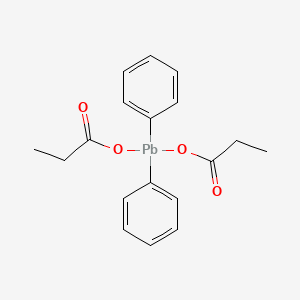
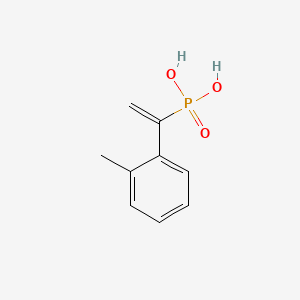
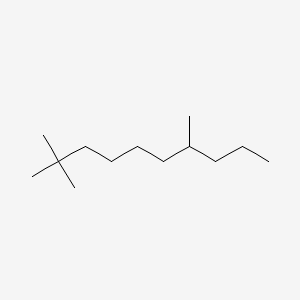
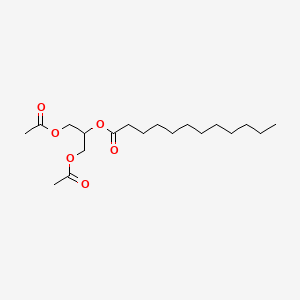
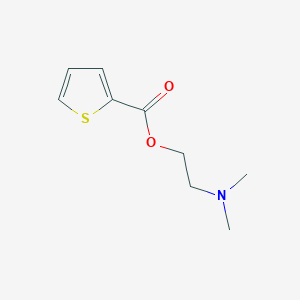
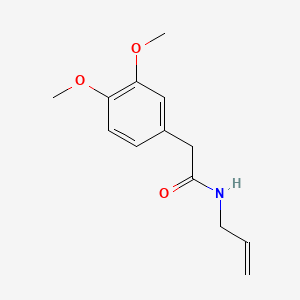
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
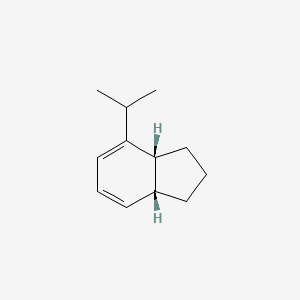
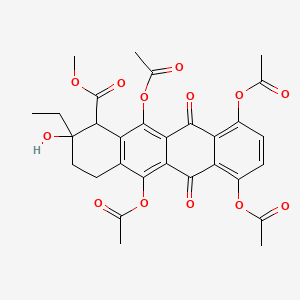
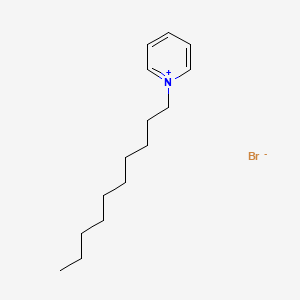
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
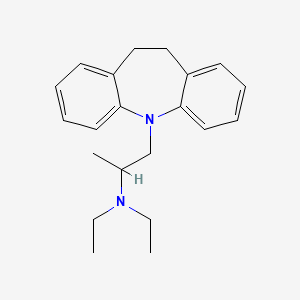
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
